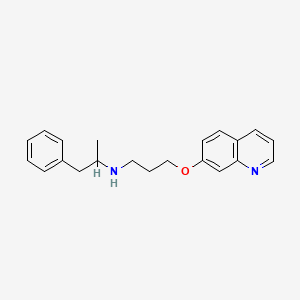
3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the piperidinyl and chlorophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the pyridinecarboxamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might include the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the triazine ring or the chlorophenyl group, potentially yielding amine or hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring, where various nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while nucleophilic substitution could produce a variety of substituted triazine compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The triazine core is known for its bioactivity, which could be harnessed in drug discovery.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, triazine derivatives are used as intermediates in the production of dyes, herbicides, and polymers. This compound could similarly find applications in these areas.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring could play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target molecules.
類似化合物との比較
Similar Compounds
- 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-morpholinyl)-1,3,5-triazin-2-yl)-
- 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)-
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidinyl group, in particular, might confer distinct pharmacokinetic properties compared to other similar compounds.
特性
CAS番号 |
85633-11-0 |
|---|---|
分子式 |
C20H19ClN6O |
分子量 |
394.9 g/mol |
IUPAC名 |
N-[4-(2-chlorophenyl)-6-piperidin-1-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H19ClN6O/c21-16-9-3-2-8-15(16)17-23-19(25-18(28)14-7-6-10-22-13-14)26-20(24-17)27-11-4-1-5-12-27/h2-3,6-10,13H,1,4-5,11-12H2,(H,23,24,25,26,28) |
InChIキー |
ULEHFCOPOKVHFM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


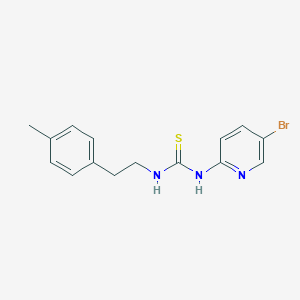
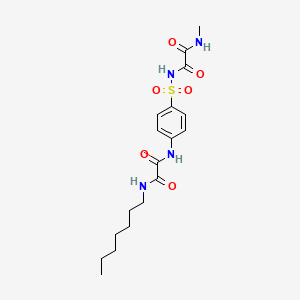
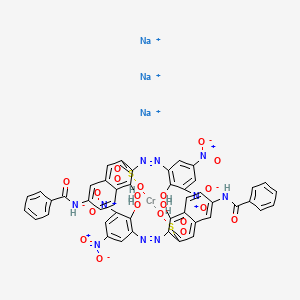
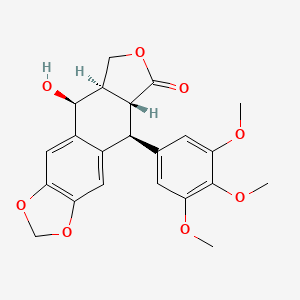
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)

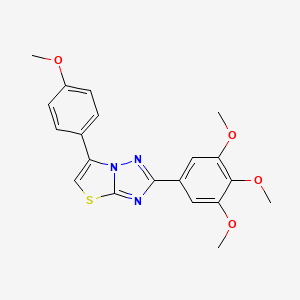
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
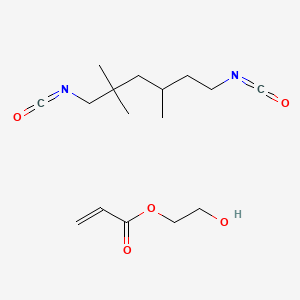
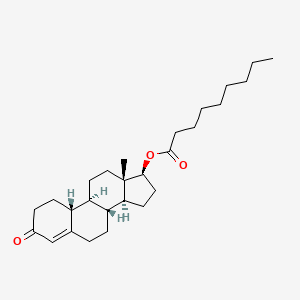

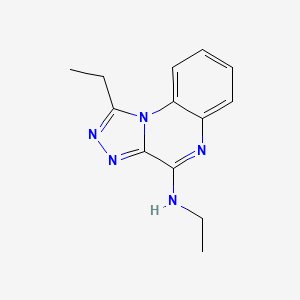
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)
